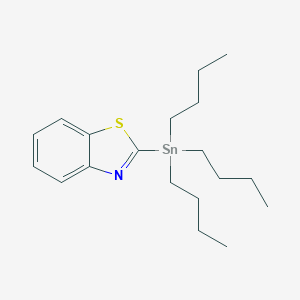
2-Tributylstannylbenzothiazole
Übersicht
Beschreibung
2-Tributylstannylbenzothiazole is a chemical compound with the molecular formula C19H31NSSn and a molecular weight of 424.22 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 2-arylbenzothiazoles, which is a class of compounds that 2-Tributylstannylbenzothiazole belongs to, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 2-Tributylstannylbenzothiazole consists of a benzothiazole ring with a tributylstannyl group attached .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Research on organic sulfur compounds, including benzothiazole derivatives, reveals their significance in synthesizing pharmaceuticals. For instance, benzothiazoles and triazoles have been used to create antifungal drugs and aromatase inhibitors, showcasing their broad pharmacological applications (Roman et al., 2005). These compounds have been instrumental in developing treatments for systemic and superficial fungal infections and hormone therapy for metastatic breast cancer.
Therapeutic Potential
The therapeutic potential of benzothiazoles extends into antitumor activities. Novel 2-(4-aminophenyl)benzothiazoles have been identified with potent antitumor properties in vitro and in vivo. The mechanism of action involves induction and biotransformation by cytochrome P450 1A1, highlighting the significance of these compounds in cancer therapy (Bradshaw et al., 2002). Such research underscores the potential of benzothiazole derivatives in developing new cancer treatments with manageable side effects.
Anticonvulsant and Antimicrobial Activities
Benzothiazole and triazole derivatives have also shown promising results in anticonvulsant and antimicrobial activities. For example, studies have identified compounds with significant anticonvulsant effects, suggesting their potential in treating epilepsy and related disorders (Wang et al., 2019). Moreover, antimicrobial activities against a range of pathogens have been noted, indicating the usefulness of these compounds in developing new antimicrobial agents (Turan-Zitouni et al., 2005).
Safety And Hazards
2-Tributylstannylbenzothiazole is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-yl(tributyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4NS.3C4H9.Sn/c1-2-4-7-6(3-1)8-5-9-7;3*1-3-4-2;/h1-4H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIXRSCVOWFUPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H31NSSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396069 | |
| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tributylstannylbenzothiazole | |
CAS RN |
105445-58-7 | |
| Record name | 2-(Tributylstannyl)-1,3-benzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tributylstannyl)-1,3-benzothiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



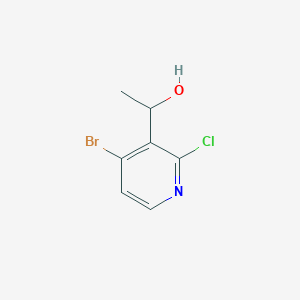
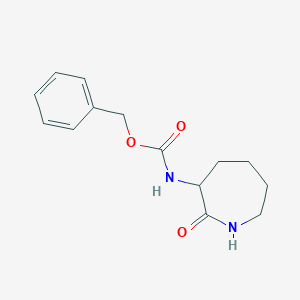
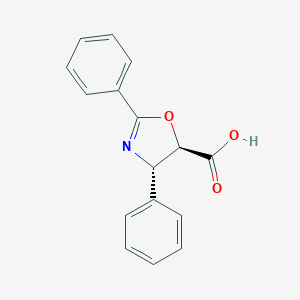
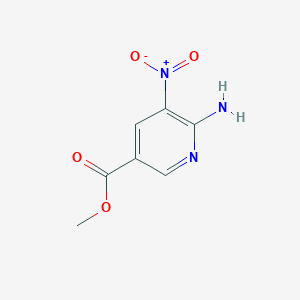

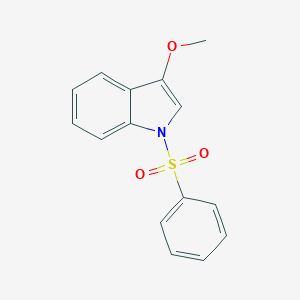
![2-Phenylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B169485.png)




![3,5-Bis(1H-benzo[d]imidazol-2-yl)pyridine](/img/structure/B169497.png)